molecular formula C19H16N2O2 B4965749 N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide

Cat. No.: B4965749
M. Wt: 304.3 g/mol
InChI Key: NZXLYOGAYMRYBM-UHFFFAOYSA-N
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Description

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide: is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a pyrrole ring, which is further substituted with an acetyl and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is investigated for its antiviral, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

  • N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide
  • N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)propionamide
  • N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)butyramide

Uniqueness: N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and benzamide groups on the pyrrole ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13(22)16-12-17(14-8-4-2-5-9-14)20-18(16)21-19(23)15-10-6-3-7-11-15/h2-12,20H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXLYOGAYMRYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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